(4-Fluorophenyl)acetone

Catalog No.
S708319
CAS No.
459-03-0
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)acetone

CAS Number

459-03-0

Product Name

(4-Fluorophenyl)acetone

IUPAC Name

1-(4-fluorophenyl)propan-2-one

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3

InChI Key

ZUEKIIWSVFBTCM-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=C(C=C1)F

Synonyms

1-(p-Fluorophenyl)-2-propanone; (4-Fluorophenyl)acetone; (p-Fluorophenyl)acetone; 1-(4-Fluorophenyl)-2-propanone; 3-(4-Fluorophenyl)-2-propanone; 4-Fluorobenzyl Methyl Ketone; p-Fluorobenzyl Methyl Ketone;

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)F

Precursor in Organic Synthesis

(4-Fluorophenyl)acetone serves as a valuable precursor for the synthesis of diverse organic compounds owing to the presence of the reactive carbonyl group (C=O) and the fluorophenyl moiety.

  • Fluorine-containing molecules: The fluorine atom, with its electron-withdrawing nature, influences the reactivity of the molecule, enabling the synthesis of various fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science [].
  • Heterocyclic compounds: The carbonyl group allows for further functionalization through reactions like aldol condensation, cyclization, and condensation with various nucleophiles, leading to the formation of diverse heterocyclic compounds with potential biological activities [].

Medicinal Chemistry

(4-Fluorophenyl)acetone has been explored in medicinal chemistry for its potential in drug discovery due to its structural similarity to known bioactive molecules.

  • Derivatives with biological activity: Studies have reported the synthesis and evaluation of (4-fluorophenyl)acetone derivatives exhibiting various biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties [, ].

Material Science

The unique properties of (4-Fluorophenyl)acetone, such as its rigidity and electronic properties, make it a potential candidate for material science applications.

  • Liquid crystals: The molecule's elongated structure and the presence of the fluorine atom contribute to its potential application in the development of liquid crystals for display technologies [].

(4-Fluorophenyl)acetone, with the chemical formula C₉H₉FO and CAS number 459-03-0, is an organic compound characterized by a fluorinated aromatic ring. This compound features a phenyl group substituted with a fluorine atom at the para position and an acetone moiety, making it a member of the ketone class. Its structure can be represented as follows:

text
F |C6H4-C-CH3 || O

This compound is notable for its use in various chemical syntheses and biological research due to its unique properties and reactivity.

Typical of ketones and aromatic compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group in (4-Fluorophenyl)acetone can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl group.
  • Reduction Reactions: This compound can be reduced to produce alcohols or other derivatives using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions, particularly with amines to form imines or with other carbonyl compounds to yield various products.
  • Alkylation: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.

(4-Fluorophenyl)acetone exhibits significant biological activity, particularly as a precursor in the synthesis of various psychoactive compounds. Research indicates that it has inhibitory effects on serotonin receptors, specifically the 5-HT2 receptors, which are implicated in various neurological functions and disorders . Additionally, studies have suggested that it may have antimicrobial properties and influence dopaminergic pathways .

There are multiple synthetic routes for producing (4-Fluorophenyl)acetone:

  • From 4-Fluorophenylacetic Acid: One common method involves reacting methyllithium with 4-fluorophenylacetic acid to form (4-Fluorophenyl)acetone .
  • Using 4-Fluorobenzyl Chloride: Another method includes the reaction of 4-fluorobenzyl chloride with acetone under appropriate conditions.
  • Condensation Reactions: It can also be synthesized through condensation reactions involving 4-fluoroacetophenone and various aldehydes .

These methods highlight the versatility in synthesizing (4-Fluorophenyl)acetone from readily available precursors.

(4-Fluorophenyl)acetone has several applications across different fields:

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of amphetamines and other psychoactive substances .
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving ketones and fluorinated compounds.
  • Agricultural Chemistry: Its potential antimicrobial properties make it a candidate for developing agricultural chemicals.

Interaction studies of (4-Fluorophenyl)acetone reveal its role in influencing neurotransmitter systems. It has been shown to interact with serotonin receptors, which may affect mood and behavior . Furthermore, its activity against dopamine pathways suggests potential implications for neurological research and therapeutic applications.

(4-Fluorophenyl)acetone shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructureUnique Features
4-FluoroacetophenoneStructureA ketone derivative that lacks the acetone moiety.
BenzylacetoneStructureContains a benzene ring without fluorination.
3-FluorophenylacetoneStructureFluorine at the meta position affects reactivity.

Uniqueness of (4-Fluorophenyl)acetone

The presence of the para-fluoro substituent distinguishes (4-Fluorophenyl)acetone from its analogs, influencing its reactivity and biological interactions significantly. This unique substitution pattern allows for specific interactions with biological targets that may not be present in similar compounds.

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

459-03-0

Wikipedia

4-Fluorophenylacetone

Dates

Modify: 2023-08-15

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